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Compound of Interest

Compound Name: 1-Fluoro-2-methylpropan-2-amine

Cat. No.: B2884052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-2-methylpropan-2-
amine, a fluorinated organic compound of interest in medicinal chemistry and drug discovery.
The introduction of fluorine into bioactive molecules can significantly modulate their
physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and
binding affinity. This document details the chemical identity, structural information, and key
physicochemical properties of 1-Fluoro-2-methylpropan-2-amine. Furthermore, a detailed,
plausible synthetic protocol is presented, based on established methodologies for the
preparation of related B-fluoroamines.

Chemical Identity and Structure

e Chemical Name: 1-Fluoro-2-methylpropan-2-amine
« CAS Number: 112433-52-0[1][2]
e Molecular Formula: CaH10FN[2][3]
e Structure:
o SMILES: CC(C)(N)CF[2]

o InChl Key: CHODSSFYKUSDHG-UHFFFAOYSA-N[3]
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Physicochemical Data

The following table summarizes the key computed physicochemical properties of 1-Fluoro-2-
methylpropan-2-amine. This data is essential for understanding its behavior in various
experimental and biological systems.

Property Value Source
Molecular Weight 91.13 g/mol PubChem][3]
Monoisotopic Mass 91.079727485 Da PubChem|[3]
Topological Polar Surface Area
26.02 Az ChemScene[?2]

(TPSA)
logP (octanol-water partition

o 0.6932 ChemScene[2]
coefficient)
Hydrogen Bond Donors 1 ChemScene[2]
Hydrogen Bond Acceptors 1 ChemScene[2]
Rotatable Bonds 1 ChemScene[2]

A hydrochloride salt of this amine is also available with the following properties:
e CAS Number: 112433-51-9[4]
e Melting Point: 247-248 °C[4]

Proposed Synthetic Protocol

While a specific experimental protocol for the synthesis of 1-Fluoro-2-methylpropan-2-amine
is not readily available in published literature, a plausible and efficient route can be designed
based on the well-established methodology of hydrofluorination of aziridines. The following
protocol is adapted from general procedures for the synthesis of B-fluoroamines.[5][6][7][8]

Reaction Scheme:
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The proposed synthesis involves the ring-opening of a suitable N-protected 2,2-
dimethylaziridine with a fluoride source, followed by deprotection to yield the target primary
amine.

Step 1: Synthesis of N-Protected 2,2-Dimethylaziridine

The starting material, an N-protected 2,2-dimethylaziridine, can be synthesized from 2-amino-
2-methyl-1-propanol through methods such as the Wenker synthesis or by activation of the
hydroxyl group followed by intramolecular cyclization. The choice of protecting group (e.g., Boc,
Cbz, or a benzyl group) is critical for the subsequent steps.

Step 2: Hydrofluorination of N-Protected 2,2-Dimethylaziridine

This step involves the regioselective ring-opening of the aziridine ring with a fluoride
nucleophile. A variety of fluorinating agents can be employed, with amine-HF reagents being a
common choice.

e Reagents and Materials:
o N-Protected 2,2-dimethylaziridine
o Triethylamine trihydrofluoride (EtsN-3HF) or Pyridine-HF (Olah's reagent)
o Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
o Inert atmosphere (Nitrogen or Argon)
o Standard laboratory glassware for anhydrous reactions
o Magnetic stirrer and heating/cooling bath
e Procedure:

o In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected
2,2-dimethylaziridine in anhydrous DCM.

o Cool the solution to 0 °C using an ice bath.
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o Slowly add triethylamine trihydrofluoride (typically 1.5-2.0 equivalents) to the stirred
solution. The addition should be done dropwise to control the reaction temperature.

o After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 12-24 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

o Upon completion, carefully quench the reaction by pouring the mixture into a saturated
agueous solution of sodium bicarbonate (NaHCOs).

o Extract the aqueous layer with DCM (3 x volume).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0ea.), filter, and concentrate under reduced pressure to obtain the crude N-protected
1-fluoro-2-methylpropan-2-amine.

o Purify the product by column chromatography on silica gel.

Step 3: Deprotection of the Amine

The final step is the removal of the N-protecting group to yield the free amine. The deprotection
method will depend on the protecting group used.

e For a Boc-protected amine:

o Dissolve the purified N-Boc-1-fluoro-2-methylpropan-2-amine in a solution of
trifluoroacetic acid (TFA) in DCM or a solution of HCI in dioxane.

o Stir at room temperature for 1-2 hours.

o Remove the solvent and excess acid under reduced pressure.

o The resulting salt can be neutralized with a base to obtain the free amine or used as the
salt.

e For a Cbz or Benzyl-protected amine:
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o Catalytic hydrogenation is the standard method. Dissolve the protected amine in a suitable
solvent like ethanol or methanol.

o Add a palladium on carbon (Pd/C) catalyst.

o Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator)
and stir until the reaction is complete.

o Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate
to obtain the product.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway for 1-Fluoro-2-
methylpropan-2-amine.
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Caption: Proposed synthetic route for 1-Fluoro-2-methylpropan-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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